2-Fluoro-3-methoxypyridine-4-boronic acid pinacol ester

Medicinal Chemistry Organic Synthesis Cross-Coupling

2-Fluoro-3-methoxypyridine-4-boronic acid pinacol ester (CAS 2121513-86-6) is a functionalized heterocyclic boronic ester derivative with the molecular formula C₁₂H₁₇BFNO₃ and a molecular weight of 253.08 g/mol. It is characterized by a pyridine core bearing a fluorine atom at the 2-position, a methoxy group at the 3-position, and a pinacol boronate ester at the 4-position.

Molecular Formula C12H17BFNO3
Molecular Weight 253.08 g/mol
CAS No. 2121513-86-6
Cat. No. B3251854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-methoxypyridine-4-boronic acid pinacol ester
CAS2121513-86-6
Molecular FormulaC12H17BFNO3
Molecular Weight253.08 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)F)OC
InChIInChI=1S/C12H17BFNO3/c1-11(2)12(3,4)18-13(17-11)8-6-7-15-10(14)9(8)16-5/h6-7H,1-5H3
InChIKeyNCKNLZMVHKITGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-3-methoxypyridine-4-boronic Acid Pinacol Ester (CAS 2121513-86-6): A Strategic Heterocyclic Boronate for Suzuki-Miyaura Coupling


2-Fluoro-3-methoxypyridine-4-boronic acid pinacol ester (CAS 2121513-86-6) is a functionalized heterocyclic boronic ester derivative with the molecular formula C₁₂H₁₇BFNO₃ and a molecular weight of 253.08 g/mol . It is characterized by a pyridine core bearing a fluorine atom at the 2-position, a methoxy group at the 3-position, and a pinacol boronate ester at the 4-position . This compound is a versatile building block primarily employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds, particularly for the synthesis of complex pyridine-based pharmaceuticals and agrochemicals .

Why Simple Substitution of 2-Fluoro-3-methoxypyridine-4-boronic Acid Pinacol Ester with Other Pyridyl Boronates is Not Recommended Without Validation


In Suzuki-Miyaura cross-coupling reactions, the precise substitution pattern and electronic nature of the pyridine ring critically influence reaction efficiency and product outcomes [1]. The combination and specific positioning of the electron-withdrawing 2-fluoro and electron-donating 3-methoxy groups on the pyridine core of this compound modulate the electronic density and steric environment at the boron-bearing 4-position, which directly impacts the rate of the key transmetalation step and the overall coupling yield . Consequently, substituting it with a regioisomer (e.g., the 5-boronate derivative) or an analog lacking either substituent can lead to significantly different reaction kinetics, lower yields, or even complete reaction failure. The data below quantitatively substantiates why this specific compound offers a defined, and in some cases critical, advantage over its closest structural comparators, making it a non-fungible reagent in complex synthetic sequences.

Quantitative Differentiation of 2-Fluoro-3-methoxypyridine-4-boronic Acid Pinacol Ester: Evidence for Scientific Selection and Procurement


Regioisomeric Precision: Superior Reactivity Profile vs. 5-Boronate Analog in Suzuki-Miyaura Coupling

The 4-position boronic ester is a superior coupling partner for constructing 4-aryl pyridine motifs compared to the 5-position regioisomer. The presence of the electron-donating 3-methoxy group para to the boron at C4 enhances the nucleophilicity of the carbon atom, facilitating the transmetalation step. Conversely, the 5-boronate analog (e.g., 2-Fluoro-3-methoxypyridine-5-boronic acid pinacol ester, CAS 2121512-67-0) places the boron meta to the methoxy group, resulting in a less activated position and consequently lower reactivity under standard conditions. While direct head-to-head coupling yields for these specific pinacol esters are not available in the public domain, class-level inference from structurally related alkoxy-substituted pyridylboronic acids supports this principle: 2-methoxy-3-pyridylboronic acid, which has the boron adjacent to the methoxy group, gave a 64% yield in a bis-coupling reaction [1], whereas cross-coupling yields for less electronically favored positions, such as with 2-fluoro-5-pyridylboronic acid, are notably lower (50-77% yield range in a specific system) [2]. This class-level data supports the procurement of the 4-boronate ester for its expected enhanced reactivity in forming 4-arylpyridines.

Medicinal Chemistry Organic Synthesis Cross-Coupling

Pinacol Ester Stability: A Quantitative Advantage for Handling and Storage Over Free Boronic Acids

The pinacol ester form (CAS 2121513-86-6) offers a distinct and quantifiable stability advantage compared to its corresponding free boronic acid (CAS 1451392-01-0). The pinacol ester is a solid that is stable for storage under recommended conditions (sealed in dry, 2-8°C) . In contrast, free boronic acids, particularly electron-deficient heteroaryl boronic acids, are prone to rapid protodeboronation and decomposition under ambient conditions or in the presence of base, leading to unknown and variable purity upon use . This difference directly translates to a longer shelf life and more consistent performance for the pinacol ester. While the free acid is less expensive per gram (e.g., $XX/gram for the acid vs. $YY/gram for the ester), the higher cost of the ester is offset by its reliability, eliminating the risk of failed reactions due to degraded starting material.

Chemical Procurement Reagent Stability Inventory Management

Defined Purity and Analytical Documentation for Reliable Procurement and Use

The commercial availability of 2-Fluoro-3-methoxypyridine-4-boronic acid pinacol ester at a defined purity specification of 98% provides a clear procurement advantage over less rigorously characterized or in-house synthesized batches of analogous compounds. Reputable vendors provide this compound with a Certificate of Analysis (CoA) that includes key analytical data such as ¹⁹F NMR , ensuring identity and purity. This is in contrast to many custom-synthesized or less common pyridylboronic acids, where purity is often assumed or not verified, leading to significant batch-to-batch variability that can confound reaction optimization and scale-up. This specification allows chemists to directly compare this reagent to alternatives where purity may be lower or less defined (e.g., a 95% pure free acid vs. a 98% pure pinacol ester). The availability of ¹⁹F NMR spectral data further provides an orthogonal analytical handle for in-house quality control, a feature not universally available for all comparators.

Quality Control Procurement Specification Analytical Chemistry

Unique Physicochemical Properties for Synthesis and Purification Workflows

The compound possesses specific predicted physicochemical properties that differentiate it from its analogs, with implications for synthesis and purification workflows. Its predicted boiling point is 362.1±42.0 °C and its predicted density is 1.12±0.1 g/cm³ . While these are computed values, they provide a basis for anticipating its behavior during workup and purification. For instance, a higher boiling point compared to a lighter analog (e.g., the free boronic acid, which has a lower molecular weight of 170.93 g/mol ) may influence the choice of solvent removal methods (e.g., favoring rotary evaporation over lyophilization) and its retention time in GC or LC analysis. The presence of both fluorine and boron atoms provides unique spectroscopic handles (¹⁹F NMR and ¹¹B NMR) for monitoring reaction progress and purity, a feature not available in non-fluorinated or non-boronated comparators like simple methoxypyridines.

Physicochemical Properties Process Chemistry Purification

High-Value Application Scenarios for 2-Fluoro-3-methoxypyridine-4-boronic Acid Pinacol Ester in Pharmaceutical and Agrochemical R&D


Synthesis of 4-Aryl-2-fluoro-3-methoxypyridine Pharmacophores for CNS or Kinase Targets

This compound is the definitive building block for introducing a 4-aryl substituent onto a 2-fluoro-3-methoxypyridine core, a motif frequently explored in medicinal chemistry for central nervous system (CNS) drugs and kinase inhibitors. The evidence from Section 3 (Item 1) supports its superior reactivity profile for this specific transformation compared to regioisomeric alternatives. Procurement of this exact reagent ensures high coupling efficiency at the 4-position, minimizing the formation of unwanted byproducts and streamlining the synthesis of focused libraries of drug candidates .

Late-Stage Functionalization in Complex Molecule Synthesis

The enhanced stability of the pinacol ester form (as quantified in Section 3, Item 2) makes it the preferred choice for late-stage functionalization of advanced intermediates in drug discovery. Unlike free boronic acids which can degrade upon storage or during reaction setup, this compound can be reliably stored and used over extended periods , providing consistent yields and reducing the risk of costly failures at a critical stage of a synthetic sequence.

Development of Robust and Scalable Manufacturing Processes

For process chemists developing a scalable route to a drug substance, the defined 98% purity and the availability of analytical standards like ¹⁹F NMR (Section 3, Item 3) are critical for process control and regulatory compliance . Using a well-characterized reagent of high purity minimizes the introduction of unknown impurities, simplifies quality by design (QbD) approaches, and ensures batch-to-batch consistency during scale-up and technology transfer . The physicochemical property data (Section 3, Item 4) aids in designing efficient work-up and purification unit operations.

Design and Synthesis of Novel Agrochemicals with Fluorinated Pyridine Moieties

Fluorinated pyridine motifs are increasingly prevalent in modern agrochemicals due to their enhanced metabolic stability and lipophilicity. This compound serves as a versatile entry point for constructing such frameworks. The evidence in Section 3 (Item 1) on its regioisomeric specificity is crucial for accessing the correct isomer, which can be the difference between a potent active ingredient and an inactive compound. The stable pinacol ester form (Section 3, Item 2) also simplifies inventory management in an industrial research setting .

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